REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][CH2:15][CH3:16])(C)(C)C.B1(Cl)OC2C(=CC=CC=2)O1>C(Cl)Cl>[CH2:15]([O:14][C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=1[NH2:7])[CH3:16]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=C(C=CC=C1)OCC)=O
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
B1(OC2=CC=CC=C2O1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
followed by filtration
|
Type
|
WASH
|
Details
|
washing
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 520.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |